Cas no 947-14-8 (Phenylacetone-1,1,3,3,3-d5)
Phenylacetone-1,1,3,3,3-d5 structure
Product Name:Phenylacetone-1,1,3,3,3-d5
Numero CAS:947-14-8
MF:C9H10O
MW:139.205911159515
CID:1065837
PubChem ID:12200309
Update Time:2025-04-20
Phenylacetone-1,1,3,3,3-d5 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenylacetone-1,1,3,3,3-d5
- Phenylacetone-d5
- 1,1,1,3,3-pentadeuterio-3-phenylpropan-2-one
- 1,1,1,3,3-pentadeuterio-3-phenyl-propan-2-one
- 1-Phenyl-1,1,3,3,3-pentadeuteropropan-2-on
- 1-Phenyl-2-propanone-d5
- 3-Phenyl-2-propanone-1,1,1,3,3-d5
- 3-Phenyl-2-propanone-d5
- A-Phenylacetone-d5
- Benzyl Methyl Ketone-d5
- Methyl Benzyl Ketone-d5
- Phenyl-2-propanon-1,1,3,3,3-d5
- Phenyl-2-propanone-d5
- Phenylaceton-1,1,1,3,3-d5
- Phenylaceton-d5
- Phenylmethyl Methyl Ketone-d5
- Phenylpentadeuteriopropanon
- 947-14-8
- ES3WT7W93D
- 2-Propanone-1,1,1,3,3-d5, 3-phenyl-
- UNII-ES3WT7W93D
- Phenylacetone D5
- 2-Propanone-d5, 1-phenyl-
- DTXSID10480152
- DB-321379
-
- Inchi: 1S/C9H10O/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3/i1D3,7D2
- Chiave InChI: QCCDLTOVEPVEJK-WRMAMSRYSA-N
- Sorrisi: O=C(C([2H])([2H])[2H])C([2H])([2H])C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 134.07300
- Massa monoisotopica: 139.104548668g/mol
- Conta atomi isotopi: 5
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 2
- Complessità: 112
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 17.1Ų
Proprietà sperimentali
- PSA: 17.07000
- LogP: 1.81810
Phenylacetone-1,1,3,3,3-d5 Letteratura correlata
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
947-14-8 (Phenylacetone-1,1,3,3,3-d5) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso